molecular formula C7H9ClN4O5S B8474054 Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- CAS No. 87235-00-5

Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-

Cat. No.: B8474054
CAS No.: 87235-00-5
M. Wt: 296.69 g/mol
InChI Key: BSHBGUHRWIRZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- is a useful research compound. Its molecular formula is C7H9ClN4O5S and its molecular weight is 296.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87235-00-5

Molecular Formula

C7H9ClN4O5S

Molecular Weight

296.69 g/mol

IUPAC Name

N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl chloride

InChI

InChI=1S/C7H9ClN4O5S/c1-16-4-3-5(17-2)10-6(9-4)11-7(13)12-18(8,14)15/h3H,1-2H3,(H2,9,10,11,12,13)

InChI Key

BSHBGUHRWIRZID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.8 g of chlorosulfonyl isocyanate in 10 ml of tetrahydrofuran (THF) is added to a solution of 4.7 g of 2-amino-4,6-dimethoxypyrimidine in 80 ml of THF under ice cooling and stirred for 30 minutes to yield N-chlorosulfonyl-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. A solution of 1.0 g of 2-methylpyrrolo[1,2-a]pyridine in 10 ml of THF and 1.0 g of aluminum chloride are added to the above mixture and stirred for an hour at room temperature. THF is distilled off. The residue after addition of water is extracted with ethyl acetate. The extract is dried and distilled to remove ethyl acetate. The residue is purified by silica gel chromatography (eluent: n-hexane-ethyl acetate) to give 0.71 g of the title compound (Compound No. 5) having mp. 197°-199° C. and 0.88 g of the title compound (Compound No. 6) having mp. 168°-169° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

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